molecular formula C13H11ClFN5O B13023729 8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride

8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride

Cat. No.: B13023729
M. Wt: 307.71 g/mol
InChI Key: GGAIBSLKMDHXNR-UHFFFAOYSA-N
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Description

8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride typically involves multistep reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through intramolecular cyclization reactions involving appropriate precursors.

    Introduction of the 3-fluorophenoxy group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with the imidazo[1,2-a]pyrazine core.

    Formation of the carboximidamide group: This can be done through amidation reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyrimidines
  • Imidazo[1,2-a]pyrazines

Uniqueness

8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C13H11ClFN5O

Molecular Weight

307.71 g/mol

IUPAC Name

8-(3-fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide;hydrochloride

InChI

InChI=1S/C13H10FN5O.ClH/c14-8-2-1-3-9(6-8)20-13-12-17-4-5-19(12)7-10(18-13)11(15)16;/h1-7H,(H3,15,16);1H

InChI Key

GGAIBSLKMDHXNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC(=CN3C2=NC=C3)C(=N)N.Cl

Origin of Product

United States

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